2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide
Overview
Description
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide is a complex heterocyclic compound. It features a unique structure that includes a thieno[2,3-b]pyridine core, a triazole ring, and a cyclopropylacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide typically involves multiple steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium, followed by Thorpe-Ziegler cyclization.
Introduction of the Triazole Ring: The amino group on the thieno[2,3-b]pyridine is diazotized and then substituted with an azido group, which is subsequently reacted with triphenylphosphine to form the triazole ring.
Attachment of the Cyclopropylacetamide Moiety: The final step involves the reaction of the triazole-thieno[2,3-b]pyridine intermediate with cyclopropylacetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets kinases and other regulatory proteins involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share the thieno[2,3-b]pyridine core and exhibit similar biological activities.
4-Aminobenzothieno[3,2-d]pyrimidines: These compounds also contain a thieno[2,3-b]pyridine structure and are known for their kinase inhibitory properties.
Uniqueness
2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide is unique due to its combination of a triazole ring and a cyclopropylacetamide moiety, which enhances its stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-21-13(12-11(16)9-3-2-6-17-14(9)24-12)19-20-15(21)23-7-10(22)18-8-4-5-8/h2-3,6,8H,4-5,7,16H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLMBMQCOYGPEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CC2)C3=C(C4=C(S3)N=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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